molecular formula C7H9N3S B13202103 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile

Cat. No.: B13202103
M. Wt: 167.23 g/mol
InChI Key: RUODCNHCEDXNIR-UHFFFAOYSA-N
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Description

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile (CAS 1516048-33-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C7H9N3S and a molecular weight of 167.23 g/mol, this compound is a key synthetic intermediate for the development of novel pharmacologically active molecules . Isothiazole derivatives are extensively investigated for their antiproliferative properties, with some analogues acting as potent inhibitors of key biological targets such as tyrosine kinases (e.g., CP-547.632), MEK1/2 kinases, and checkpoint kinases (Chk1, Chk2) . The structural motif of this compound, featuring a carbonitrile and an ethylamino substituent, makes it a versatile precursor for the synthesis of more complex derivatives, including hydrazide-based compounds that have demonstrated promising activity against human cancer cell lines such as biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), and breast adenocarcinoma (MCF-7) in preclinical studies . This product is intended for use in research laboratories as a crucial scaffold to explore new chemical entities and structure-activity relationships. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

5-(ethylamino)-3-methyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3S/c1-3-9-7-6(4-8)5(2)10-11-7/h9H,3H2,1-2H3

InChI Key

RUODCNHCEDXNIR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NS1)C)C#N

Origin of Product

United States

Preparation Methods

Ring-Closure Synthesis via β-Iminothioamide Precursors

A foundational approach involves cyclizing β-iminothioamides with oxidizing agents. This method, adapted from US2871243A, typically yields 5-amino-3-methylisothiazoles. For 5-(ethylamino)-3-methylisothiazole-4-carbonitrile, modifications to introduce the cyano group at position 4 and ethylamino at position 5 are required.

Procedure :

  • Precursor Synthesis :
    • Start with a β-iminothioamide derivative containing a methyl group (for position 3) and a nitrile group (for position 4).
    • Example: Reacting 3-cyano-β-iminothiobutyramide with ethylamine to introduce the ethylamino group pre-cyclization.
  • Oxidative Cyclization :
    • Use potassium persulfate (K₂S₂O₈) or chloramine-T in alkaline conditions to induce ring closure.
    • Temperature control (12–18°C) and ice cooling are critical to suppress side reactions.

Key Data :

Parameter Value/Condition Source
Oxidizing Agent K₂S₂O₈ or chloramine-T
Yield (Analogous) 70–90%
Reaction Time 6–24 hours

Post-Synthetic Modification of 5-Amino-3-methylisothiazole-4-carbonitrile

This two-step method first synthesizes the 5-amino intermediate, followed by ethylation.

Step 1: Synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile

  • Adapt the Thieme Connect method for 3,4-dichloroisothiazole-5-carbonitrile, replacing chlorine at position 5 with an amino group via ammonolysis.

Step 2: Ethylation of the Amino Group

  • React the 5-amino intermediate with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Key Data :

Parameter Value/Condition Source
Alkylating Agent C₂H₅Br
Solvent DMF
Yield (Analogous) 60–75%

Direct Introduction of Ethylamino Group via Nucleophilic Substitution

A halogenated intermediate (e.g., 5-chloro-3-methylisothiazole-4-carbonitrile) can undergo nucleophilic substitution with ethylamine.

Procedure :

Key Data :

Parameter Value/Condition Source
Chlorinating Agent Cl₂ or SO₂Cl₂
Reaction Time 4–6 hours
Yield (Analogous) 50–65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ring-Closure High purity, scalable Complex precursor synthesis 70–90%
Post-Synthetic Modular, uses intermediates Multi-step, lower yields 60–75%
Nucleophilic Sub. Straightforward Requires halogenated intermediate 50–65%

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted isothiazoles.

Scientific Research Applications

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(Ethylamino)-3-methylisothiazole-4-carbonitrile C₇H₉N₃S ~185 5-NHCH₂CH₃, 3-CH₃, 4-CN Moderate solubility in DMSO
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S 201.25 5-NH₂, 3-C₆H₅, 4-CN Low aqueous solubility
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile C₁₀H₇ClN₂S 234.69 3-Cl, 4-C₆H₄CH₃, 5-CN High electrophilicity
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile C₅H₅N₄ 137.12 5-NH₂, 3-CH₃, 4-CN High melting point (189°C)

Table 2: Reactivity Comparison

Compound Reaction with Hydrazine Product Formed Reference
3-Chloro-5-phenylisothiazole-4-carbonitrile Ring transformation Pyrazole derivative [1]
5-Amino-3-methylisothiazole-4-carbonitrile Stable under similar conditions No ring opening [10]

Biological Activity

5-(Ethylamino)-3-methylisothiazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an ethylamino group attached to a 3-methylisothiazole ring, along with a carbonitrile functional group. This unique combination may enhance its solubility and biological activity compared to other isothiazole derivatives.

Property Details
Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, particularly in assays measuring cytotoxicity against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells .

Anticancer Properties

Research indicates that derivatives of isothiazoles, including this compound, exhibit significant anticancer activity. The following table summarizes findings from various studies on its anticancer effects:

Cell Line IC50 (µg/mL) Notes
MV4-11 (Leukemia)<30Effective against biphenotypic B cell myelomonocytic leukemia
LoVo (Colon Cancer)<30Comparable efficacy with doxorubicin-resistant LoVo/DX cells
MCF-7 (Breast Cancer)<30Selective toxicity towards cancer cells over normal cells

In one study, the most active compound from a series of derivatives exhibited IC50 values lower than 30 µg/mL against MV4-11 cells, demonstrating significant antiproliferative effects .

Antimicrobial Activity

The compound also displays potential antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although specific data on its antimicrobial activity remains limited compared to its anticancer properties .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various isothiazole derivatives, including this compound. The results indicated that compounds with similar structures showed enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, although detailed molecular pathways require further elucidation .

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